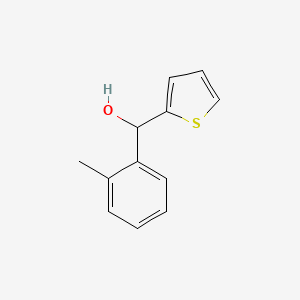

(2-Methylphenyl)(thiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12OS/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11/h2-8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIYLTLIQLAHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylphenyl Thiophen 2 Yl Methanol

Direct Reduction Pathways to (2-Methylphenyl)(thiophen-2-yl)methanol

A common and straightforward method for synthesizing secondary alcohols is the reduction of the corresponding ketone. This pathway is highly effective for producing this compound from its ketone precursor, (2-Methylphenyl)(thiophen-2-yl)methanone.

The synthesis of the target secondary alcohol is readily achieved by the reduction of the carbonyl group of (2-Methylphenyl)(thiophen-2-yl)methanone. This transformation involves the addition of two hydrogen atoms across the C=O double bond. The process is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide anion to yield the alcohol. libretexts.org This method is widely used due to the high yields and the relative accessibility of the ketone starting material. Ketones are reduced to form secondary alcohols, and this specific precursor would yield the desired this compound. fiveable.meyoutube.com

The choice of reducing agent is critical in the synthesis of secondary alcohols from ketones and depends on factors like the substrate's sensitivity to reaction conditions and the presence of other reducible functional groups. The most common hydride-donating reagents are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

Sodium Borohydride (NaBH₄) is a milder and more selective reducing agent. youtube.com It is capable of reducing aldehydes and ketones but typically does not react with less reactive carbonyl groups such as esters or carboxylic acids. Its stability in protic solvents like methanol (B129727) and ethanol (B145695) makes it convenient and safer to handle. youtube.comlibretexts.org

Lithium Aluminum Hydride (LiAlH₄) is a much stronger and less selective reducing agent. youtube.comlibretexts.org Due to the higher polarity of the Al-H bond compared to the B-H bond, LiAlH₄ can reduce a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones. libretexts.orgfiveable.me It reacts violently with protic solvents, including water, and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). fiveable.meyoutube.com

For the specific reduction of (2-Methylphenyl)(thiophen-2-yl)methanone, either reagent would be effective. However, if the substrate contained other sensitive functional groups, NaBH₄ would be the preferred choice for its chemoselectivity.

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

|---|---|---|

| Reactivity | Mild / Selective | Strong / Non-selective |

| Reduces | Aldehydes, Ketones | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides |

| Solvent | Protic (e.g., Methanol, Ethanol) | Aprotic (e.g., Diethyl Ether, THF) |

| Handling | Relatively safe | Requires anhydrous conditions; pyrophoric |

Organometallic Approaches for Aryl(heteroaryl)methanol Formation

Organometallic reagents provide a powerful means of constructing the C-C bond between the aryl and heteroaryl moieties and the carbinol carbon. These methods typically involve the nucleophilic addition of an organometallic species to a carbonyl compound.

Both Grignard and organolithium reagents are excellent nucleophiles for the synthesis of alcohols. wikipedia.orgacs.org The synthesis of this compound can be envisioned through two primary disconnection approaches:

Reaction of a thienyl organometallic reagent with 2-methylbenzaldehyde (B42018): In this route, 2-thienyllithium (B1198063) or 2-thienylmagnesium bromide is prepared from 2-bromothiophene. orgsyn.org This organometallic intermediate then acts as a nucleophile, attacking the carbonyl carbon of 2-methylbenzaldehyde to form the desired secondary alcohol after an acidic workup. wikipedia.orgchemohollic.com

Reaction of an aryl organometallic reagent with thiophene-2-carboxaldehyde: Alternatively, 2-methylphenylmagnesium bromide (a Grignard reagent) can be synthesized from 2-bromotoluene (B146081) and magnesium metal. patsnap.com This reagent then adds to thiophene-2-carboxaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent protonation yields this compound. chemohollic.com

Organolithium reagents are generally more reactive than their Grignard counterparts and are often prepared via metal-halogen exchange or deprotonation. chemohollic.comnumberanalytics.com

| Organometallic Reagent | Carbonyl Compound | General Conditions |

|---|---|---|

| 2-Thienylmagnesium Bromide | 2-Methylbenzaldehyde | Anhydrous ether or THF, followed by aqueous workup |

| 2-Methylphenylmagnesium Bromide | Thiophene-2-carboxaldehyde | Anhydrous ether or THF, followed by aqueous workup |

| 2-Thienyllithium | 2-Methylbenzaldehyde | Anhydrous ether or THF, low temperature (-78 °C), followed by aqueous workup |

While direct cross-coupling to form the C-O bond of the alcohol is not standard, these reactions are instrumental in synthesizing the ketone precursor, (2-Methylphenyl)(thiophen-2-yl)methanone. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, provide efficient routes to connect aryl and heteroaryl fragments. organic-chemistry.orgnih.gov

For instance, a Suzuki coupling could involve the reaction of a 2-methylphenylboronic acid with 2-thiophenecarbonyl chloride, catalyzed by a palladium complex. This method is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for constructing complex molecular scaffolds that can then be converted to the target alcohol via reduction. nih.govresearchgate.net Similarly, Stille coupling could be employed using an organotin reagent. These methods offer a strategic advantage in building the carbon skeleton of the precursor molecule with high precision.

Enantioselective Synthesis Strategies for Chiral Aryl(heteroaryl)methanols

This compound possesses a stereocenter at the carbinol carbon, meaning it can exist as a pair of enantiomers. The synthesis of enantioenriched aryl(heteroaryl)methanols is of significant interest due to their potential applications in pharmaceuticals and as chiral ligands. nih.govthieme-connect.de

Key strategies for enantioselective synthesis include:

Asymmetric Reduction of the Ketone Precursor: This involves the reduction of (2-Methylphenyl)(thiophen-2-yl)methanone using a chiral reducing agent or a standard reducing agent in the presence of a chiral catalyst. Catalytic systems like those based on ruthenium or rhodium complexes with chiral ligands (e.g., chiral diamines or amino alcohols) can achieve high levels of enantioselectivity.

Catalytic Asymmetric Addition of Organometallic Reagents: This is a powerful approach where an organometallic reagent adds to an aldehyde in the presence of a chiral catalyst. For example, the addition of a diorganozinc reagent (derived from 2-methylaniline or thiophene) to the corresponding aldehyde can be catalyzed by chiral amino alcohols to yield the target methanol with high enantiomeric excess (ee). nih.gov Another highly efficient method involves the use of organotitanium reagents, prepared in situ from organolithiums and a titanium source, which can add to aldehydes with excellent enantioselectivity when catalyzed by chiral ligands like 3-aryl-H8-BINOL derivatives. nih.gov These methods provide direct access to optically active alcohols from readily available starting materials. thieme-connect.denih.gov

These enantioselective methods are crucial for accessing single enantiomers of chiral molecules, which is often a requirement for biological applications.

Asymmetric Transfer Hydrogenation Protocols for Secondary Alcohols

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This technique typically employs a chiral catalyst, a hydrogen donor, and a base. Ruthenium(II) complexes bearing chiral ligands are among the most successful catalysts for this transformation.

A notable example of a highly effective catalytic system for ATH is the combination of a Ru(II) catalyst with a chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand. Formic acid/triethylamine (B128534) azeotrope or isopropanol (B130326) are commonly used as the hydrogen source. The general mechanism involves the formation of a ruthenium hydride species, which then transfers a hydride to the ketone in a stereoselective manner.

For instance, the asymmetric hydrogenation of various ortho-substituted benzophenones has been successfully achieved with high enantioselectivity using a RuCl2(phosphine)2(1,2-diamine) complex as a precatalyst. cmu.edu This suggests that a similar approach would be highly effective for the synthesis of enantiomerically enriched this compound. The expected reaction would proceed as follows:

(2-Methylphenyl)(thiophen-2-yl)methanone + Hydrogen Donor --(Chiral Ru Catalyst)--> (R)- or (S)-(2-Methylphenyl)(thiophen-2-yl)methanol

The enantiomeric excess (ee) of the product is highly dependent on the choice of chiral ligand, solvent, temperature, and the specific substrate. Based on studies of analogous ketones, high yields and enantioselectivities are anticipated.

| Catalyst Component | Hydrogen Donor | Substrate Analogue | Enantiomeric Excess (ee) | Reference |

| RuCl2((S)-xylbinap)((S,S)-dpen) | H2 (in ethanol) | o-Methylbenzophenone | 98% | cmu.edu |

| RuCl2((S)-binap)((S,S)-dpen) | H2 (in ethanol) | o-Chlorobenzophenone | 99% | cmu.edu |

Chiral Auxiliary-Mediated Stereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing this compound, a chiral auxiliary could be attached to either the thiophene (B33073) or the 2-methylphenyl ring to direct the reduction of the ketone. However, a more common approach involves the use of a chiral reducing agent derived from a chiral auxiliary. For example, a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, can be used for the enantioselective reduction of the ketone.

The CBS catalyst is generated in situ from a chiral amino alcohol and borane. The ketone coordinates to the Lewis acidic boron atom of the catalyst in a conformation that minimizes steric interactions, thereby exposing one of the carbonyl faces to the hydride source (borane).

While no specific examples of the use of chiral auxiliaries for the synthesis of this compound were found in the surveyed literature, the general applicability of this method is well-established for a wide range of ketones. The choice of the chiral auxiliary is critical and can be tailored to achieve the desired stereoselectivity. Commonly used chiral auxiliaries include Evans' oxazolidinones, Oppolzer's sultams, and various chiral amino alcohols. wikipedia.orgsigmaaldrich.com

A hypothetical reaction sequence could involve the formation of a chiral acetal (B89532) or ketal from the ketone and a chiral diol. Subsequent reduction and removal of the auxiliary would yield the chiral alcohol. However, the efficiency of such an approach would depend on the diastereoselectivity of the reduction step.

| Chiral Auxiliary Type | Typical Application | Potential for Target Synthesis |

| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations | Less direct for ketone reduction |

| Oppolzer's Sultams | Asymmetric conjugate additions | Less direct for ketone reduction |

| Chiral Amino Alcohols | Formation of oxazaborolidine catalysts for ketone reduction | High potential for enantioselective reduction of the precursor ketone |

Asymmetric Catalysis in Carbinol Formation

Asymmetric catalysis for the formation of carbinols, such as this compound, encompasses a broad range of reactions where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This approach is highly desirable from an economic and environmental perspective.

The catalytic asymmetric synthesis of aryl heteroaryl methanols has been reported, providing a relevant precedent for the synthesis of the target compound. nih.gov One such method involves the catalytic asymmetric addition of an organometallic reagent to an aldehyde. For instance, the enantioselective addition of an aryl or heteroaryl zinc reagent to an aldehyde can be catalyzed by a chiral amino alcohol.

In the case of this compound, this could be approached in two ways:

Addition of a 2-methylphenyl organometallic reagent to thiophene-2-carboxaldehyde.

Addition of a thiophen-2-yl organometallic reagent to 2-methylbenzaldehyde.

Both routes would require a suitable chiral catalyst to induce high enantioselectivity. Chiral ligands based on amino alcohols, diamines, and phosphines have been shown to be effective in such reactions.

A study by Walsh and coworkers demonstrated the one-pot catalytic asymmetric synthesis of a variety of diaryl-, aryl heteroaryl-, and diheteroarylmethanols with high enantioselectivities. nih.gov Their method involves the in situ generation of an organozinc reagent from an aryl bromide, which then adds to an aldehyde in the presence of a chiral catalyst. This methodology is directly applicable to the synthesis of this compound.

| Aryl/Heteroaryl Bromide | Aldehyde | Chiral Catalyst | Enantiomeric Excess (ee) | Reference |

| 2-Bromothiophene | Benzaldehyde | (-)-MIB | 95% | nih.gov |

| Bromobenzene | Thiophene-2-carboxaldehyde | (-)-MIB | 96% | nih.gov |

(-)-MIB = (1R,2S)-1-Methyl-2-imino-1-bornyl alcohol

Enzymatic Catalysis for Chiral Alcohol Production

Enzymatic catalysis offers a highly selective and environmentally benign approach to the synthesis of chiral alcohols. tudelft.nl Oxidoreductases, particularly alcohol dehydrogenases (ADHs), are capable of reducing prochiral ketones with excellent enantioselectivity under mild reaction conditions.

While a specific enzymatic reduction of (2-Methylphenyl)(thiophen-2-yl)methanone has not been detailed in the available literature, a closely related study on the biocatalytic reduction of phenyl(thiophen-2-yl)methanone provides strong evidence for the feasibility of this approach. researchgate.net In this study, various microorganisms were screened for their ability to reduce the ketone, with several strains of yeast and bacteria demonstrating high conversion and enantioselectivity.

The use of whole-cell biocatalysts is often preferred for its simplicity and the in-situ regeneration of the required cofactor (typically NADH or NADPH). The general reaction is as follows:

(2-Methylphenyl)(thiophen-2-yl)methanone + Cofactor (e.g., NADPH) --(Alcohol Dehydrogenase)--> (R)- or (S)-(2-Methylphenyl)(thiophen-2-yl)methanol + Oxidized Cofactor (e.g., NADP+)

To drive the reaction to completion, a cofactor regeneration system is employed, often by using a sacrificial co-substrate such as isopropanol or glucose.

A study on the asymmetric bioreduction of phenyl(thiophen-2-yl)methanone using Lactobacillus paracasei BD101 reported the production of (S)-phenyl(thiophen-2-yl)methanol in high yield and excellent enantiomeric excess. researchgate.net This indicates that a similar screening of microorganisms or isolated enzymes could identify a suitable biocatalyst for the enantioselective reduction of (2-Methylphenyl)(thiophen-2-yl)methanone.

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion | Reference |

| Lactobacillus paracasei BD101 | Phenyl(thiophen-2-yl)methanone | (S) | >99% | >99% | researchgate.net |

| Weissella paramesenteroides N7 | Phenyl(thiophen-2-yl)methanone | (S) | >99% | >99% | researchgate.net |

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

A comprehensive search for advanced spectroscopic data for the chemical compound this compound, including vibrational and nuclear magnetic resonance spectroscopy, has revealed a lack of detailed experimental findings in publicly available scientific literature. Despite the identification of its chemical identity, with a registered CAS Number of 356553-57-6, specific research articles detailing its synthesis and subsequent in-depth spectroscopic characterization could not be located.

The user's request for a detailed article covering Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and advanced two-dimensional NMR techniques cannot be fulfilled with scientifically accurate and verifiable data at this time. The generation of the requested content, including data tables and detailed research findings, is contingent upon the existence of published primary sources that have performed and disseminated these specific analyses.

While general spectroscopic characteristics of the constituent functional groups—such as the 2-methylphenyl group and the thiophene-2-yl methanol moiety—are well-documented in chemical literature, the specific data for the integrated molecule is not available. Constructing an analysis based on analogous structures would be speculative and would not meet the required standard of scientific accuracy for the specific compound .

Therefore, the detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this compound, as outlined in the user's instructions, cannot be generated. Further experimental research and publication would be necessary to provide the specific data required for such an analysis.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylphenyl Thiophen 2 Yl Methanol

Mass Spectrometric Investigations

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for unequivocally determining the elemental composition and thus validating the molecular formula of a compound. For (2-Methylphenyl)(thiophen-2-yl)methanol, the molecular formula is established as C₁₂H₁₂OS.

The theoretical exact mass of the molecular ion [M]⁺ is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and ³²S). This calculated mass is then compared with the experimentally determined value from the HRMS spectrum. A close correlation between the theoretical and experimental masses, typically within a few parts per million (ppm), confirms the molecular formula.

| Molecular Formula | Theoretical Exact Mass (amu) | Experimental m/z | Difference (ppm) |

|---|---|---|---|

| C₁₂H₁₂OS | 204.0609 | Data not available | - |

Precise experimental HRMS data for this compound is not publicly available. The table reflects the theoretical value used for validation.

Analysis of Mass Fragmentation Patterns

The mass fragmentation pattern provides a "fingerprint" of a molecule, offering significant clues about its structural arrangement. When this compound is subjected to ionization in a mass spectrometer, the molecular ion can undergo various fragmentation pathways. The analysis of these fragments helps in confirming the connectivity of the atoms.

A plausible fragmentation pattern for this compound would likely involve the following key steps:

Formation of the Molecular Ion: The initial step is the removal of an electron to form the molecular ion [C₁₂H₁₂OS]⁺˙ at m/z 204.

Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. This would lead to the loss of either the 2-methylphenyl or the thiophen-2-yl radical.

Loss of a 2-methylphenyl radical (C₇H₇•) would result in a fragment ion [M - C₇H₇]⁺ at m/z 113, corresponding to the [C₅H₅OS]⁺ ion.

Loss of a thiophen-2-yl radical (C₄H₃S•) would yield a fragment ion [M - C₄H₃S]⁺ at m/z 121, corresponding to the [C₈H₉O]⁺ ion.

Formation of Tropylium and Thienyl Cations: Further fragmentation can occur. The benzyl-type cation [C₇H₇]⁺ (tropylium ion) at m/z 91 is a very common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) group. Similarly, the formation of the thiophen-2-ylmethyl cation [C₅H₅S]⁺ at m/z 97 is also expected.

Loss of Water: Dehydration, the loss of a water molecule (H₂O), from the molecular ion is another possible fragmentation pathway for alcohols, which would lead to an ion at m/z 186.

| m/z | Proposed Fragment Ion | Formula | Plausible Origin |

|---|---|---|---|

| 204 | [M]⁺˙ | [C₁₂H₁₂OS]⁺˙ | Molecular Ion |

| 186 | [M - H₂O]⁺˙ | [C₁₂H₁₀S]⁺˙ | Loss of water |

| 121 | [M - C₄H₃S]⁺ | [C₈H₉O]⁺ | Loss of thiophen-2-yl radical |

| 113 | [M - C₇H₇]⁺ | [C₅H₅OS]⁺ | Loss of 2-methylphenyl radical |

| 97 | [C₅H₅S]⁺ | [C₅H₅S]⁺ | Thiophen-2-ylmethyl cation |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion |

Electronic Absorption Spectroscopy (UV-Vis) Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic 2-methylphenyl and thiophene (B33073) rings. Thiophene itself exhibits strong absorption bands in the UV region. The presence of the 2-methylphenyl group and the hydroxyl group can influence the position and intensity of these absorption bands.

Typically, aromatic systems like benzene (B151609) and thiophene exhibit π → π* transitions. The presence of substituents can cause a shift in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the intensity of the absorption. In the case of this compound, the conjugation between the thiophene and phenyl rings through the methanolic carbon is disrupted, but electronic interactions can still occur. The spectrum would likely show complex absorption bands arising from the electronic transitions of both aromatic systems.

| Chromophore | Expected Transition | Approximate λ_max (nm) | Solvent |

|---|---|---|---|

| Thiophene Ring | π → π | ~230-260 | Methanol (B129727)/Ethanol (B145695) |

| 2-Methylphenyl Ring | π → π | ~260-280 | Methanol/Ethanol |

Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using single-crystal X-ray diffraction. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis for Molecular Geometry and Conformation

While the crystal structure of this compound has not been reported, the structure of the closely related analogue, (2-Methylphenyl)(phenyl)methanol, provides significant insights into the likely molecular geometry and conformation. nih.govresearchgate.net

In (2-Methylphenyl)(phenyl)methanol, the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of approximately 87.78°. nih.govresearchgate.net It is highly probable that a similar conformation exists in this compound, with the 2-methylphenyl and thiophen-2-yl rings adopting a non-planar arrangement around the central methanolic carbon. This staggered conformation minimizes steric hindrance between the bulky aromatic groups.

The bond lengths and angles around the central carbon atom are expected to be consistent with sp³ hybridization. The C-O bond of the hydroxyl group and the C-C bonds connecting to the aromatic rings will have standard single bond lengths.

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 23.013 |

| c (Å) | 10.6067 |

| Dihedral Angle between Rings (°) | 87.78 |

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular forces. The most significant of these is hydrogen bonding, involving the hydroxyl group.

Drawing parallels from the crystal structure of (2-Methylphenyl)(phenyl)methanol, it is anticipated that the hydroxyl group of one molecule will act as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule. nih.govresearchgate.net This O-H···O interaction is a primary determinant of the crystal packing. In the analogue, these hydrogen bonds lead to the formation of hexameric aggregates, which then stack to form columns within the crystal lattice. nih.govresearchgate.net

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

|---|---|---|---|---|

| O–H···O | ~0.8-0.9 | ~1.8-2.0 | ~2.6-2.8 | ~160-180 |

Lack of Specific Research Data for this compound

A thorough search for specific computational and theoretical studies on the chemical compound This compound has revealed a significant lack of published research data corresponding to the detailed outline requested. While general information on related compounds and theoretical methodologies is available, specific findings for the target molecule are not present in the accessible scientific literature.

The requested article structure requires in-depth data and analysis for the following advanced computational investigations:

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis

Analysis of Atomic Charges (Mulliken, Fukui Function)

Theoretical Vibrational Frequency Calculations

The conducted search yielded information for structurally similar but distinct molecules, including phenyl(thiophen-2-yl)methanol and (2-Methylphenyl)(phenyl)methanol. However, the subtle structural differences—namely the presence and position of the methyl group on the phenyl ring and the specific combination of the tolyl and thiophenyl groups—are critical in computational chemistry. These differences would lead to unique results for molecular geometry, electronic properties, and vibrational modes.

Generating an article by extrapolating data from these related compounds would be scientifically inaccurate and would not adhere to the strict instruction to focus solely on This compound . Such an approach would misrepresent the specific properties of the target molecule.

Therefore, due to the absence of specific, published research data for This compound that aligns with the required sections, it is not possible to generate the requested scientifically accurate and detailed article at this time. The creation of such an article is contingent upon the future publication of dedicated computational studies on this specific compound.

Advanced Computational and Theoretical Investigations of this compound

Reactivity Studies and Transformation Pathways of 2 Methylphenyl Thiophen 2 Yl Methanol

Oxidation Reactions to Corresponding Ketone Derivatives

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For (2-methylphenyl)(thiophen-2-yl)methanol, this conversion to (2-methylphenyl)(thiophen-2-yl)methanone is an expected and crucial reaction. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions, scale, and tolerance of other functional groups. acsgcipr.orgorganic-chemistry.org

Commonly used methods for the oxidation of secondary alcohols include reagents based on chromium(VI), such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are effective under mild conditions. vanderbilt.edu Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), and the Dess-Martin periodinane (DMP) oxidation are also highly efficient and generally avoid the use of heavy metals. acsgcipr.org

Given the presence of the sulfur-containing thiophene (B33073) ring, care must be taken to avoid over-oxidation or side reactions involving the heteroaromatic system. While the thiophene ring is relatively stable to many oxidizing agents, harsh conditions can lead to the oxidation of the sulfur atom to a sulfoxide or sulfone. derpharmachemica.com Therefore, milder and more selective oxidizing agents are generally preferred for substrates containing a thiophene moiety.

A summary of common oxidizing agents for the conversion of secondary alcohols to ketones is presented in Table 1.

| Oxidizing Agent | Typical Reaction Conditions | Key Features |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild, selective for primary and secondary alcohols. |

| Pyridinium Dichromate (PDC) | CH₂Cl₂ or DMF, room temperature | Similar to PCC, can oxidize primary alcohols to carboxylic acids in DMF. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to room temperature | High yields, mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral conditions, broad functional group tolerance. |

| Manganese Dioxide (MnO₂) | CH₂Cl₂ or acetone, reflux | Selective for allylic and benzylic alcohols. |

Derivatization Strategies of the Hydroxyl Functionality

The hydroxyl group of this compound is a prime site for derivatization, allowing for the modulation of the compound's physical and chemical properties. Esterification and etherification are two of the most common strategies for this purpose.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. medcraveonline.com However, for more sensitive substrates or to achieve higher yields under milder conditions, the use of activated carboxylic acid derivatives is often preferred. These include acyl chlorides or anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. researchgate.net

For example, the reaction of this compound with acetic anhydride in the presence of a catalytic amount of a strong acid or a base would be expected to yield (2-methylphenyl)(thiophen-2-yl)methyl acetate.

Etherification: The synthesis of ethers from this compound can also be accomplished through various routes. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. However, the acidic conditions of some etherification procedures can promote dehydration of secondary benzylic alcohols. masterorganicchemistry.com

More recent methods for the etherification of secondary benzylic alcohols utilize catalytic systems. For instance, iron(III) chloride has been used to catalyze the symmetrical and unsymmetrical etherification of benzylic alcohols. nih.gov Additionally, copper-catalyzed thioetherification has been reported for the synthesis of benzyl (B1604629) thioethers from benzylic alcohols and thiols. nih.gov An alkoxyhydrosilane-mediated cross-etherification between secondary benzyl alcohols and aliphatic alcohols has also been developed, a reaction that proceeds via a carbocation intermediate. rsc.org

The hydroxyl group of this compound can be readily protected by conversion to a silyl (B83357) ether. Silyl ethers are valuable protecting groups in organic synthesis due to their ease of formation, stability under a range of reaction conditions, and facile cleavage.

The most common method for the silylation of alcohols involves the reaction with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole (B134444) or triethylamine. The choice of silylating agent and reaction conditions can allow for selective protection of different hydroxyl groups within a molecule.

A catalyst-free method for the silylation of alcohols using tert-butyldimethylsilyl chloride in a DMSO-hexane solvent system has also been reported, offering a milder and more environmentally friendly alternative.

Conversion to Thiol Analogues using Sulfurization Reagents

The direct conversion of the hydroxyl group of this compound to a thiol functionality can be attempted using sulfurization reagents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a well-known reagent for the thionation of carbonyl compounds and can also be used for the conversion of alcohols to thiols.

However, studies on the reaction of Lawesson's reagent with hetaryl-substituted methanols have shown that the outcome can be substrate-dependent. While some secondary alcohols are converted to the corresponding thiols, others may lead to the formation of symmetrical sulfides as the major product. This is believed to occur via the initial formation of the thiol, which then reacts with another molecule of the activated alcohol intermediate.

The direct synthesis of thiols from alcohols and hydrogen sulfide (B99878) can also be achieved using certain catalysts, although this method often requires high temperatures and pressures. researchgate.net

Exploration of Rearrangement Reactions and Acid/Base-Catalyzed Transformations

The structure of this compound allows for the possibility of various rearrangement reactions and transformations under acidic or basic conditions.

Under strong acidic conditions, secondary benzylic alcohols are prone to dehydration to form alkenes. libretexts.orglibretexts.org In the case of this compound, this would likely proceed through an E1 mechanism involving the formation of a resonance-stabilized carbocation. The stability of this carbocation, delocalized over both the phenyl and thiophene rings, would facilitate this process.

Acid-catalyzed reactions of thiophenes can also lead to ring-opening or polymerization, depending on the reaction conditions and the nature of the substituents on the thiophene ring. acs.orgyoutube.com

While specific rearrangement reactions for this compound have not been reported, analogous systems suggest potential pathways. For instance, thio-Claisen rearrangements have been observed in related thiophene derivatives.

Ring-Opening and Cyclization Reactions of Related Thiophene-Containing Precursors

While not direct reactions of this compound itself, the reactivity of the thiophene ring in related precursors is relevant to understanding its potential transformations.

Ring-Opening Reactions: The thiophene ring is generally aromatic and stable. However, under certain conditions, ring-opening reactions can occur. For example, some substituted thienopyridazines have been shown to undergo ring-opening upon reaction with N'-arylbenzothiohydrazides. researchgate.net Reductive desulfurization of thiophenes using Raney nickel is a well-known method to produce saturated, straight-chain alkanes.

Cyclization Reactions: The synthesis of the thiophene ring itself often involves cyclization reactions. The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. nih.gov The Gewald aminothiophene synthesis is another important method that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.gov

Furthermore, intramolecular cyclization of thiophene derivatives bearing appropriate side chains can lead to the formation of fused heterocyclic systems. For example, base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one has been used to synthesize a 1,2-dihydro-3H-pyrrol-3-one derivative. mdpi.com Photocyclization of styrylthiophenes is another pathway to construct fused ring systems. nih.gov

Applications in Chemical Research and Advanced Functional Materials

Role as a Chiral Building Block in Asymmetric Synthesis

A chiral building block is a molecule that exists in a specific, non-superimposable mirror-image form (enantiomer) and is used as a starting material to construct more complex chiral molecules. rsc.orgmdpi.com (2-Methylphenyl)(thiophen-2-yl)methanol is an inherently chiral molecule due to the central carbon atom being bonded to four different groups: a hydrogen atom, a hydroxyl group, a 2-methylphenyl ring, and a thiophen-2-yl ring. This structure makes it a valuable precursor in asymmetric synthesis, where the goal is to produce a target molecule as a single enantiomer.

The enantiopure forms of this alcohol can be used to introduce a specific stereocenter into a larger molecule. The existing chirality in the building block directs the stereochemical outcome of subsequent reactions, a strategy that is fundamental to the synthesis of many pharmaceuticals and biologically active compounds where only one enantiomer provides the desired effect. semanticscholar.orgnih.gov The synthesis of valuable chiral chromane (B1220400) and thiochromane products, for instance, often relies on such crucial intermediates to access bioactive compounds. nih.gov The preparation of enantiopure related compounds, such as (thiolan-2-yl)diphenylmethanol, highlights the utility of chiral sulfur-containing alcohols in asymmetric synthesis. nih.gov

Investigation as a Ligand in Catalysis

The molecular structure of this compound contains both a hydroxyl group and a sulfur atom within the thiophene (B33073) ring, both of which have lone pairs of electrons capable of coordinating to metal centers. This allows it to function as a ligand in the formation of transition metal complexes, which are widely used as catalysts. Thiophenes and their derivatives are known to react with transition metal complexes in various ways, which can lead to the formation of catalytically active species. researchgate.net

Ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby controlling the catalyst's activity, selectivity, and stability. Thiophene-containing molecules have been successfully used to create ligands for various metal-catalyzed transformations. nih.gov For example, thiophene-based Schiff bases can react with palladium salts to form stable palladium(II) complexes that are effective catalysts in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. sciensage.info

Furthermore, thiophene derivatives can be precursors to N,S-heterocyclic carbene (NSHC) ligands, which can form robust complexes with palladium and other metals. nih.gov These complexes demonstrate catalytic capabilities in C-C coupling reactions. The interaction of the sulfur atom in the thiophene ring with transition metals is a key aspect of its function, influencing the electronic environment of the catalytic center and facilitating fundamental organometallic steps such as oxidative addition. nih.govmdpi.com

| Ligand Type | Metal Center | Catalyzed Reaction | Reference |

|---|---|---|---|

| Thiophene-Schiff Base | Palladium(II) | Cross-coupling Reactions (Suzuki, Heck) | sciensage.info |

| N,S-Heterocyclic Carbene (from thiophene precursor) | Palladium(II) | C-C Coupling Reactions | nih.gov |

| Thiophene Derivative | Tungsten / Molybdenum | C-S Bond Activation/Cleavage | nih.gov |

When a chiral ligand is used in a metal catalyst, it can create a chiral environment around the metal center, enabling stereoselective transformations. This means the catalyst preferentially produces one enantiomer of the product over the other. Given that this compound is a chiral alcohol, its enantiopurified forms can be used to design such stereoselective catalytic systems.

By coordinating to a metal, the chiral ligand forces the substrates to approach the metal center in a specific orientation, leading to an enantiomeric excess (ee) in the product. This principle is widely applied in asymmetric catalysis. For example, the benzyl (B1604629) ether derivative of a related chiral alcohol, (thiolan-2-yl)diphenylmethanol, has been successfully applied in asymmetric sulfur ylide-mediated epoxidation, achieving up to 92% ee. nih.gov This demonstrates the potential of chiral thiophene-containing alcohols and their derivatives to serve as effective ligands in stereoselective catalysis.

Potential as a Precursor for Novel Organic Frameworks and Advanced Materials

The combination of a reactive hydroxyl group and stable aromatic structures makes this compound an attractive building block, or precursor, for the synthesis of larger, more complex structures such as polymers and novel heterocyclic systems. Its incorporation can bestow unique thermal, electronic, or structural properties upon the resulting materials.

A monomer is a small molecule that can be chemically bonded to other monomers to form a polymer. The hydroxyl group in this compound provides a reactive handle for polymerization reactions, most notably polycondensation. In this process, the hydroxyl group can react with another functional group, such as a carboxylic acid, to form an ester linkage, releasing a small molecule like water.

Thiophene-containing polymers are of significant interest due to their potential applications in electronics as conductive polymers. nih.gov Bio-based polyesters containing thiophene units have been synthesized via melt polycondensation, demonstrating high thermal stability and promising mechanical and gas barrier properties, making them potential mimics for petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.commdpi.com The inclusion of the thiophene ring in the polymer backbone contributes to the rigidity and thermal stability of the material. mdpi.com While direct polymerization of this compound is not widely reported, its structure is representative of thiophene-functionalized monomers that can be integrated into polymer chains to create advanced materials. nih.gov

| Polymer Type | Key Monomer | Notable Properties | Potential Application | Reference |

|---|---|---|---|---|

| Poly(alkylene 2,5-thiophenedicarboxylate) | 2,5-Thiophenedicarboxylic acid | High thermal stability, good mechanical response, O2/CO2 barrier properties | Sustainable packaging | mdpi.com |

| Thiophene-based Copolyesters | 2,5-Thiophenedicarboxylic acid | High molecular weight, high tensile strength (>70 MPa), biodegradability | PET mimics, high-performance plastics | mdpi.com |

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal chemistry and materials science. nih.govresearchgate.net The structure of this compound can be used as a scaffold to synthesize more complex heterocyclic systems.

Through chemical transformations, the core structure can be elaborated into different ring systems. For example, derivatives of thiophene-containing molecules can undergo intramolecular cyclization reactions to form new fused or linked heterocyclic rings. A relevant study shows that an aminoacetylenic ketone containing a thiophene moiety can be cyclized in the presence of a base to yield a 1,2-dihydro-3H-pyrrol-3-one derivative. mdpi.comresearchgate.net This demonstrates how the thiophene unit can be a stable part of a larger synthetic intermediate used to construct other valuable classes of heterocyclic compounds. mdpi.com The development of novel synthetic routes to thiophene-fused systems, such as thieno[3,4-f] researchgate.netorganic-chemistry.orgphenanthrolines, further underscores the importance of thiophenes as building blocks for materials used in organic electronics and bioimaging. thieme.de

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Methylphenyl)(thiophen-2-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic addition or multicomponent coupling. A validated procedure involves reacting 2-methylbenzaldehyde with thiophen-2-ylmagnesium bromide under anhydrous conditions, followed by quenching with methanol. Optimization includes controlling temperature (0–5°C for Grignard addition) and using BF₃·Et₂O as a Lewis catalyst to enhance yield . Purification via column chromatography (hexane:ethyl acetate, 10:1) ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- NMR : ¹H NMR confirms substituent positions: thiophen-2-yl protons appear as a multiplet (δ 6.8–7.2 ppm), while the benzylic alcohol proton resonates at δ 5.5–6.0 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, with fragmentation patterns confirming structural integrity .

Q. How can purity and stereochemical configuration be determined post-synthesis?

- Methodological Answer : Chiral HPLC with a cellulose-based column resolves enantiomers. Polarimetry or X-ray crystallography (for crystalline derivatives) provides absolute configuration. Recrystallization from methanol/acetone (1:1) improves purity .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Electron density maps reveal nucleophilic/electrophilic sites, guiding functionalization strategies. Solvent effects (e.g., methanol) are incorporated via polarizable continuum models .

Q. What strategies resolve contradictions in biological activity data for thiophene-containing analogs?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from solvent polarity or bacterial strain variability. Standardized protocols (CLSI guidelines) and structure-activity relationship (SAR) studies isolate critical functional groups. For example, replacing the 2-methylphenyl group with halogenated analogs (e.g., 5-bromo-2-fluorophenyl) enhances activity against Mycobacterium tuberculosis .

Q. How does crystal packing influence the physicochemical stability of this compound?

- Methodological Answer : X-ray crystallography (e.g., SHELXL refinement) reveals intermolecular interactions. Hirshfeld surface analysis quantifies hydrogen bonding (O-H⋯O) and π-π stacking between thiophene and phenyl rings, which stabilize the crystal lattice. Thermal gravimetric analysis (TGA) correlates packing efficiency with decomposition temperatures .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer : Asymmetric catalysis (e.g., chiral oxazaborolidines) achieves high ee (>90%) but requires rigorous exclusion of moisture. Continuous flow reactors improve scalability by maintaining precise stoichiometry and reducing side reactions. In-line FTIR monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.